molecular formula C11H19NO7S B13439699 Metaproterenol-d7 Hemisulfate Salt

Metaproterenol-d7 Hemisulfate Salt

Cat. No.: B13439699
M. Wt: 316.38 g/mol
InChI Key: KSADBGVWHQJPAL-AUYCXRIESA-N
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Description

Metaproterenol-d7 Hemisulfate Salt is a deuterium-labeled derivative of Metaproterenol, a moderately selective beta-adrenergic agonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling allows for precise quantification in various analytical applications, making it a valuable tool in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metaproterenol-d7 Hemisulfate Salt involves the incorporation of deuterium atoms into the Metaproterenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: Metaproterenol-d7 Hemisulfate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification in research applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various deuterated intermediates and the final this compound. These products are characterized and purified to ensure their suitability for research applications .

Scientific Research Applications

Metaproterenol-d7 Hemisulfate Salt has a wide range of scientific research applications:

Mechanism of Action

Metaproterenol-d7 Hemisulfate Salt, like its non-deuterated counterpart, acts as a beta-2 adrenergic receptor agonist. It stimulates the beta-2 adrenergic receptors in the lungs, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering advantages over its non-deuterated counterparts .

Biological Activity

Metaproterenol-d7 hemisulfate salt, also known as Orciprenaline-d7, is a deuterated form of metaproterenol, a selective β2-adrenergic receptor agonist. This compound is primarily utilized in research settings to study its pharmacological effects, particularly in relation to respiratory conditions such as asthma. The biological activity of metaproterenol-d7 is characterized by its ability to stimulate β2-adrenergic receptors, leading to various physiological responses.

Metaproterenol-d7 exerts its biological effects through the activation of β2-adrenergic receptors (β2AR), which are G-protein coupled receptors (GPCRs). Upon binding to these receptors, metaproterenol-d7 initiates a cascade of intracellular signaling pathways that ultimately result in bronchodilation and increased airflow in the lungs. This mechanism is crucial for alleviating symptoms in patients with obstructive airway diseases.

Pharmacokinetics

The pharmacokinetic profile of metaproterenol-d7 has been studied to understand its absorption, distribution, metabolism, and elimination. Following oral administration, peak plasma concentrations of metaproterenol have been reported between 2.2 to 13 ng/mL within 0.75 to 3 hours, with a terminal half-life averaging around 2.1 hours . The relative bioavailability of metaproterenol-d7 compared to its non-deuterated counterpart is approximately 92% .

Case Studies

A review of clinical studies involving metaproterenol and its derivatives highlights its effectiveness in managing asthma symptoms. For instance:

  • Study on Exercise-Induced Bronchospasm : In a cohort of children with chronic asthma, pre-treatment with metaproterenol significantly improved Forced Expiratory Volume (FEV1) during exercise tests compared to controls .
  • Bronchodilator Efficacy : In another study, metaproterenol was shown to effectively reduce airway resistance in patients experiencing acute bronchospasm, demonstrating its rapid onset of action and sustained efficacy .

Comparative Data

The following table summarizes the biological activity and pharmacological properties of metaproterenol-d7 compared to other β2-adrenergic agonists:

CompoundIC50 (nM)Bioavailability (%)Peak Plasma Concentration (ng/mL)Half-life (hours)
Metaproterenol-d768922.2 - 132.1
Salbutamol50~90Varies4.5
Formoterol10~100Varies10

Research Findings

Recent studies have focused on the specific applications of metaproterenol-d7 in various therapeutic contexts:

  • Respiratory Therapy : Metaproterenol-d7 has been shown to enhance adenylyl cyclase stimulation in red blood cells, which may contribute to improved oxygen delivery during respiratory distress .
  • Cellular Uptake Mechanisms : Research indicates that metaproterenol influences the stereoselective uptake by organic cation transporters in human kidney cell lines, suggesting potential implications for renal pharmacology .
  • Inflammatory Response Modulation : As a β2AR agonist, metaproterenol-d7 may also play a role in modulating inflammatory responses, making it a candidate for further investigation in conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Metaproterenol-d7 Hemisulfate Salt, and how are they validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity (>99%) and mass spectrometry (MS) to confirm molecular weight and isotopic labeling. Nuclear magnetic resonance (NMR) can verify structural integrity and deuterium incorporation. Validate methods per ICH guidelines, including specificity, linearity, and precision testing. For isotopic purity, employ high-resolution MS (HRMS) to distinguish between deuterated and non-deuterated forms . Reagent testing protocols (e.g., titration for sulfate content) should align with standardized procedures .

Q. How should researchers document the use of this compound in experimental protocols to ensure reproducibility?

  • Methodological Answer : In the "Experimental" section, detail synthesis conditions (e.g., solvent systems, purification steps), storage parameters (e.g., desiccation to prevent hygroscopic degradation), and handling precautions (e.g., inert atmosphere). Reference prior studies for known properties and include raw characterization data (HPLC/MS traces) in supplementary materials. Follow journal-specific guidelines to avoid redundancy between text and tables .

Advanced Research Questions

Q. What strategies ensure isotopic purity and batch-to-batch consistency in this compound for longitudinal studies?

  • Methodological Answer : Implement quality control (QC) protocols such as peptide content analysis and HRMS to detect isotopic impurities (e.g., residual non-deuterated analogs). For longitudinal assays, request batch-specific certificates of analysis (CoA) detailing salt content, water content, and solubility. If variations arise, normalize data using internal standards or adjust concentrations via gravimetric analysis .

Q. How can researchers resolve discrepancies in β2-adrenergic receptor binding affinity data obtained with this compound across studies?

  • Methodological Answer : Investigate methodological variables:

  • Assay conditions : Buffer pH, temperature, and ion concentration (e.g., Mg²⁺ for receptor stability).
  • Cell line variability : Use standardized cell lines (e.g., HEK293 expressing human β2-AR) and validate receptor density.
  • Compound handling : Ensure consistent reconstitution (e.g., avoid freeze-thaw cycles) and confirm stability via HPLC post-experiment .

Q. What experimental design considerations are critical when using this compound as an internal standard in quantitative LC-MS/MS assays?

  • Methodological Answer :

  • Matrix effects : Use matrix-matched calibration curves to account for ion suppression/enhancement.
  • Deuterium exchange : Monitor for in-source fragmentation or H/D exchange under acidic mobile phases.
  • Cross-reactivity : Validate specificity against structurally similar β-agonists (e.g., salbutamol) via competitive binding assays .

Q. How to assess the stability of this compound under various storage conditions to prevent degradation in long-term studies?

  • Methodological Answer : Conduct accelerated stability testing at elevated temperatures (e.g., 40°C/75% RH) and analyze degradation products (e.g., oxidation byproducts) via LC-MS. For long-term storage, recommend lyophilization and storage in argon-filled vials at -20°C. Include stability data in supplementary materials to support reproducibility claims .

Q. Data Analysis and Reporting

Q. How should researchers address batch-specific variability in pharmacokinetic studies involving this compound?

  • Methodological Answer : Normalize data using batch-specific CoA values (e.g., peptide content). Apply statistical models (e.g., mixed-effects regression) to account for batch effects in longitudinal analyses. Report variability metrics (e.g., %RSD) in supplementary tables to enhance transparency .

Q. What are common pitfalls in interpreting deuterium isotope effects in metabolic studies with this compound?

  • Methodological Answer : Avoid conflating kinetic isotope effects (KIE) with analytical artifacts. Use isotopomer-specific calibration and confirm metabolic stability via tracer studies. For in vivo work, validate tissue distribution patterns using radiolabeled analogs to distinguish pharmacokinetic differences from analytical noise .

Properties

Molecular Formula

C11H19NO7S

Molecular Weight

316.38 g/mol

IUPAC Name

5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid

InChI

InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)/i1D3,2D3,7D;

InChI Key

KSADBGVWHQJPAL-AUYCXRIESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O

Origin of Product

United States

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